1-(3,5-Dimethylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea
Description
N-(3,5-DIMETHYLPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA is a synthetic organic compound characterized by its unique structure, which includes a urea linkage between two aromatic rings
Properties
Molecular Formula |
C20H25N3O |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-3-[4-(pyrrolidin-1-ylmethyl)phenyl]urea |
InChI |
InChI=1S/C20H25N3O/c1-15-11-16(2)13-19(12-15)22-20(24)21-18-7-5-17(6-8-18)14-23-9-3-4-10-23/h5-8,11-13H,3-4,9-10,14H2,1-2H3,(H2,21,22,24) |
InChI Key |
IXNNPKUHZPNRPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)CN3CCCC3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Aromatic Substitution Reaction: : The synthesis typically begins with the preparation of the two aromatic amines: 3,5-dimethylaniline and 4-(1-pyrrolidinylmethyl)aniline. These amines are synthesized through standard aromatic substitution reactions involving nitration, reduction, and alkylation steps.
-
Urea Formation: : The key step involves the reaction of these amines with phosgene or a phosgene substitute (such as triphosgene) to form the corresponding isocyanates. These isocyanates are then reacted together to form the urea linkage, yielding N-(3,5-DIMETHYLPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA.
Industrial Production Methods
In an industrial setting, the synthesis of N-(3,5-DIMETHYLPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA would involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reactant concentrations) is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl groups on the aromatic ring, leading to the formation of carboxylic acids or aldehydes.
-
Reduction: : The urea linkage can be reduced under specific conditions to form the corresponding amines.
-
Substitution: : Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry to form metal complexes that can act as catalysts in various organic reactions.
Polymer Science: Incorporated into polymer backbones to enhance thermal stability and mechanical properties.
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets, such as enzymes or receptors.
Biochemical Research: Used as a probe to study protein-ligand interactions and enzyme mechanisms.
Industry
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Agriculture: Explored as a potential agrochemical for pest control due to its bioactivity.
Mechanism of Action
The mechanism by which N-(3,5-DIMETHYLPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The urea linkage can form hydrogen bonds with biological targets, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-[4-(1-Pyrrolidinylmethyl)phenyl]urea: Lacks the methyl groups on the aromatic ring, which may affect its binding properties and reactivity.
N-(3,5-Dimethylphenyl)-N’-phenylurea: Lacks the pyrrolidinylmethyl group, potentially altering its biological activity and solubility.
Uniqueness
N-(3,5-DIMETHYLPHENYL)-N’-[4-(1-PYRROLIDINYLMETHYL)PHENYL]UREA is unique due to the presence of both the dimethylphenyl and pyrrolidinylmethyl groups, which confer distinct steric and electronic properties. These features can enhance its binding interactions with biological targets and its reactivity in chemical transformations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
